Stereochemical Differentiation: Undefined Stereocenter at Position 3 Distinguishes the 3-Substituted Oxane from the 4-Substituted Regioisomer
3-Cyclopentyloxane-3-carbaldehyde (CAS 1934846-68-0) contains one undefined atom stereocenter at the 3-position of the oxane ring, whereas its direct regioisomer 4-Cyclopentyloxane-4-carbaldehyde (CAS 1511363-94-2) has zero undefined stereocenters due to the symmetric placement of the cyclopentyl and carbaldehyde substituents at the 4-position . The 3-substituted isomer also exhibits a higher computed molecular complexity score (185 vs. 177) . This stereochemical asymmetry means that the 3-isomer can, upon resolution or diastereoselective transformation, yield enantiomerically enriched products, while the 4-isomer remains achiral at the quaternary center.
| Evidence Dimension | Undefined atom stereocenter count and molecular complexity |
|---|---|
| Target Compound Data | Undefined Atom Stereocenter Count = 1; Complexity = 185 |
| Comparator Or Baseline | 4-Cyclopentyloxane-4-carbaldehyde: Undefined Atom Stereocenter Count = 0; Complexity = 177 |
| Quantified Difference | 1 vs. 0 undefined stereocenters; complexity score difference of +8 |
| Conditions | Computed properties derived from the same database (Chem960); InChI-based structural assignment |
Why This Matters
For fragment screening libraries where chiral diversity is critical for hit identification, the 3-substituted regioisomer provides a stereochemical handle absent in the symmetric 4-isomer, potentially enabling access to enantiomerically enriched series for structure-activity relationship (SAR) exploration.
